molecular formula C10H14N2O4S B1270872 N-Boc-amino-4-methylthiazole-5-carboxylic acid CAS No. 302963-94-6

N-Boc-amino-4-methylthiazole-5-carboxylic acid

Cat. No. B1270872
CAS No.: 302963-94-6
M. Wt: 258.3 g/mol
InChI Key: FHNRXEYKJBDNKP-UHFFFAOYSA-N
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Patent
US08383644B2

Procedure details

2-tert-Butoxycarbonylamino-4-methyl-thiazole-5-carboxylic acid (0.52 g) was dissolved in THF: MeOH (2:1, 10 mL) and 2 eq of TMSCHN2 (2M sln in hex) was added at RT and stirred for 6 h. All volatiles were removed in vacuum by rotavap and the residue was dried in vacuum to give 2-tert-Butoxycarbonylamino-4-methyl-thiazole-5-carboxylic acid methyl ester (0.52 g). This was used in the next reaction without further purification. 1H NMR (400 MHz, CDCl3) 3.83 (s, 3H), 2.65 (s, 3H), 1.54 (s, 9H).
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][C:11]([C:15]([OH:17])=[O:16])=[C:12]([CH3:14])[N:13]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Si](C=[N+]=[N-])(C)(C)[CH3:19]>C1COCC1.CO>[CH3:19][O:16][C:15]([C:11]1[S:10][C:9]([NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])=[N:13][C:12]=1[CH3:14])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1SC(=C(N1)C)C(=O)O
Name
THF MeOH
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All volatiles were removed in vacuum by rotavap
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(=O)C1=C(N=C(S1)NC(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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